Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been studied for their potential biological activities .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting that they may interact with multiple targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with various biological activities, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C2-position can be substituted with different functional groups using reagents such as alkynes, aryl halides, and amines.
Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various substituents at the C2 and C6 positions.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base, typically under an inert atmosphere.
Suzuki–Miyaura Coupling: Employs palladium catalysts and boronic acids or esters as reagents, usually in the presence of a base.
Buchwald–Hartwig Coupling: Involves palladium catalysts and amines, often with a base and under inert conditions.
Major Products
The major products formed from these reactions include various disubstituted pyrazolo[1,5-A]pyrimidine derivatives with alkynyl, aryl, or arylamine groups at the C2 and C6 positions .
Scientific Research Applications
Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of new materials with specific optical characteristics.
Biological Research: It is used in studies involving enzyme inhibition and other biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one: Another heat-resistant compound with significant thermal stability.
Properties
IUPAC Name |
ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQKGZRCSDZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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